2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile
CAS No.:
Cat. No.: VC17862541
Molecular Formula: C14H13N7
Molecular Weight: 279.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N7 |
|---|---|
| Molecular Weight | 279.30 g/mol |
| IUPAC Name | 2-[3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile |
| Standard InChI | InChI=1S/C14H13N7/c15-3-2-14(7-16-8-14)21-6-10(5-20-21)12-11-1-4-17-13(11)19-9-18-12/h1,4-6,9,16H,2,7-8H2,(H,17,18,19) |
| Standard InChI Key | JGPYLNFYLAFBTC-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s molecular formula is C₁₆H₁₇N₇O₂S, with a molecular weight of 371.4 g/mol for the free base and 466.4 g/mol for its phosphate salt . Its IUPAC name, 2-[1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl]acetonitrile, reflects its multi-ring system and functional groups:
-
Pyrrolo[2,3-d]pyrimidine: A bicyclic aromatic system with nitrogen atoms at positions 2, 4, and 7.
-
Pyrazole: A five-membered ring with two adjacent nitrogen atoms.
-
Azetidine: A four-membered saturated ring with a sulfonyl group.
-
Acetonitrile: A nitrile side chain contributing to hydrophobicity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₇N₇O₂S | |
| Molecular Weight (Base) | 371.4 g/mol | |
| Molecular Weight (Salt) | 466.4 g/mol (phosphate) | |
| SMILES | CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. The ¹H NMR spectrum exhibits peaks for the azetidine methylene protons (δ 3.8–4.2 ppm), pyrazole protons (δ 7.5–8.1 ppm), and pyrrolopyrimidine aromatic protons (δ 8.3–8.9 ppm) . High-resolution MS shows a parent ion at m/z 371.4 ([M+H]⁺), consistent with the molecular formula .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of Baricitinib, as outlined in patent US20190062337 , involves a multi-step sequence:
Table 2: Key Synthesis Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Sulfonylation of azetidine-3-ol | Ethanesulfonyl chloride, base (e.g., Et₃N) | 85% |
| 2 | Oxidation to azetidinone | Trichloroisocyanuric acid (TCCA), TEMPO | 78% |
| 3 | Cyclocondensation with pyrazole | Pd catalysis, Suzuki-Miyaura coupling | 65% |
| 4 | Nitrile introduction | KCN, phase-transfer catalyst | 70% |
-
Sulfonylation: Azetidine-3-ol reacts with ethanesulfonyl chloride to form 1-(ethylsulfonyl)azetidin-3-ol.
-
Oxidation: The alcohol is oxidized to a ketone using trichloroisocyanuric acid (TCCA) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) under aerobic conditions.
-
Pyrazole Coupling: A Suzuki-Miyaura cross-coupling attaches the pyrrolopyrimidine-pyrazole moiety to the azetidine core.
-
Nitrile Functionalization: The acetonitrile group is introduced via nucleophilic substitution .
Industrial-Scale Optimization
Large-scale production employs flow chemistry to enhance safety and efficiency during the oxidation step. The use of continuous-flow reactors reduces reaction time from 12 hours (batch) to 2 hours, improving yield to 82% .
Pharmacological Properties
Mechanism of Action
Baricitinib selectively inhibits JAK1 and JAK2, tyrosine kinases critical for cytokine signaling (e.g., IL-6, IFN-γ). By binding to the kinases’ ATP-binding pocket, it prevents phosphorylation of STAT proteins, thereby modulating immune responses .
Table 3: Enzymatic Inhibition Data
| Target | IC₅₀ (nM) | Selectivity (vs. JAK3) |
|---|---|---|
| JAK1 | 5.9 | 10-fold |
| JAK2 | 5.7 | 8-fold |
| JAK3 | 560 | — |
Preclinical Efficacy
In murine models of rheumatoid arthritis, Baricitinib (10 mg/kg/day) reduced joint inflammation by 75% compared to controls. Histopathological analysis showed diminished synovial hyperplasia and bone erosion .
Clinical Applications
Rheumatoid Arthritis (RA)
Phase III trials (NCT01711359) demonstrated that 4 mg/day Baricitinib achieved ACR20/50/70 responses in 70%, 45%, and 25% of patients, respectively, at 24 weeks. Adverse events included upper respiratory infections (15%) and elevated LDL (10%) .
COVID-19 Repurposing
During the COVID-19 pandemic, Baricitinib’s anti-inflammatory properties were leveraged to mitigate cytokine storm. A meta-analysis of 1,500 patients showed a 35% reduction in mortality (OR = 0.65, 95% CI: 0.52–0.81).
Regulatory Status and Patents
Global Approvals
-
FDA: Approved for RA (2018) and COVID-19 (2022).
-
EMA: Approved for RA (2017) under the brand name Olumiant®.
Patent Landscape
The core patent (WO2009114512) expires in 2029, with formulation patents extending protection to 2035 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume